Cas no 2188446-95-7 (2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide)
![2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide structure](https://ja.kuujia.com/scimg/cas/2188446-95-7x500.png)
2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide 化学的及び物理的性質
名前と識別子
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- 2188446-95-7
- 2-(4-Tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide
- Z3006150473
- AKOS034120182
- EN300-6716147
- 2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide
-
- インチ: 1S/C16H21ClN2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-13(12)15(21)19-18-14(20)9-17/h4-7,12-13H,8-9H2,1-3H3,(H,18,20)(H,19,21)
- InChIKey: DWIMMJTYDDBEDY-UHFFFAOYSA-N
- SMILES: C1(C(NNC(CCl)=O)=O)CC1C1=CC=C(C(C)(C)C)C=C1
計算された属性
- 精确分子量: 308.1291556g/mol
- 同位素质量: 308.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 58.2Ų
じっけんとくせい
- 密度みつど: 1.196±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 518.2±49.0 °C(Predicted)
- 酸度系数(pKa): 9.87±0.41(Predicted)
2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6716147-0.05g |
2-(4-tert-butylphenyl)-N'-(2-chloroacetyl)cyclopropane-1-carbohydrazide |
2188446-95-7 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazideに関する追加情報
Introduction to 2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide (CAS No. 2188446-95-7)
2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide, identified by its CAS number 2188446-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic phenyl group, further functionalized with hydrazide and acetyl chloride derivatives. The unique structural features of this molecule make it a promising candidate for various biochemical and pharmacological applications.
The cyclopropane ring in this compound is a key structural motif known for its high reactivity and stability, often employed in drug design to enhance binding affinity and metabolic stability. The presence of the 1,1-dimethylethyl (tert-butyl) substituent on the phenyl ring not only contributes to steric hindrance but also influences the electronic properties of the aromatic system, making it an attractive scaffold for modulating biological activity.
The hydrazide moiety (–NH–NH–CO–) is another critical functional group in this compound, which is frequently utilized in medicinal chemistry for its ability to participate in various chemical reactions, including condensation reactions with carbonyl compounds to form hydrazones. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential therapeutic effects.
The 2-(2-chloroacetyl) group adds another layer of reactivity to the molecule, enabling further derivatization through nucleophilic acyl substitution reactions. This functionality is particularly useful in pharmaceutical synthesis, as it allows for the introduction of additional pharmacophores or linking groups that can enhance drug-like properties such as solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide as a lead compound for drug discovery. Studies have demonstrated its ability to interact with biological targets through multiple binding modes, suggesting its utility in developing small-molecule inhibitors or modulators. For instance, computational studies have shown that this compound can bind to enzymes involved in metabolic pathways relevant to inflammation and cancer, making it a promising candidate for further investigation.
In vitro studies have begun to explore the biochemical properties of this compound, revealing interesting interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory responses. The cyclopropane ring's ability to adopt specific conformations may facilitate tight binding to these enzymes' active sites, potentially leading to the development of novel anti-inflammatory agents.
Additionally, the hydrazide group has been investigated for its potential role in redox chemistry, where it can participate in reversible oxidation-reduction reactions. This property could be exploited in designing prodrugs or bioactivatable compounds that release active species under specific physiological conditions, thereby enhancing therapeutic efficacy.
The synthetic utility of this compound has also been explored by researchers aiming to develop libraries of related molecules for high-throughput screening. The modular nature of its structure allows for facile modifications at multiple positions, enabling rapid diversification of chemical space while retaining key pharmacological features. This approach has been particularly successful in identifying novel scaffolds with improved pharmacokinetic profiles.
From a medicinal chemistry perspective, the combination of steric bulk provided by the tert-butyl group and electronic modulation from the chloroacetyl moiety offers a balanced approach to optimizing drug candidates. Such structural features are often critical in achieving both high affinity and selectivity for biological targets, minimizing off-target effects that can limit therapeutic utility.
Future research directions may focus on exploring the pharmacological activity of derivatives of this compound, particularly those modified at the hydrazide or chloroacetyl positions. Preclinical studies could provide insights into its potential as an anti-cancer agent or an anti-inflammatory therapeutic by evaluating its effects on cell lines and animal models.
The analytical characterization of CAS No. 2188446-95-7 is also crucial for ensuring consistency in its production and application. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm its structure and purity. These analytical methods are essential not only for quality control but also for understanding its behavior in different chemical environments.
In conclusion,2-[4-(1,1-Dimethylethyl)phenyl]cyclopropanecarboxylic acid 2-(2-chloroacetyl)hydrazide represents a fascinating molecule with diverse applications in pharmaceutical research. Its unique structural features—combining a cyclopropane ring with functionalized aromatic and hydrazide groups—make it a versatile scaffold for drug discovery. As computational and experimental methodologies continue to advance, this compound is poised to play a significant role in the development of next-generation therapeutics targeting various diseases.
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